Ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C13H13FN2O2 |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
JLSVQDLOQDSEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions . For instance, the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine can yield the desired compound .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are employed to achieve these goals .
Chemical Reactions Analysis
Cyclocondensation Reactions
-
Pfitzinger Reaction : A common method for forming quinoline cores, involving the reaction of isatin derivatives with ketones or acetophenones under specific pH conditions (e.g., ~pH 6) to generate intermediates, followed by esterification .
-
Aminolysis : Coupling of aminophenylquinoline intermediates with chloropyrimidine fragments via nucleophilic aromatic substitution, as reported in analogous quinoline-pyrimidine hybrids .
Purification and Characterization
-
Chromatography : Employed to isolate intermediates and final products.
-
Spectroscopic Analysis : NMR and mass spectrometry for structural confirmation.
Reaction Mechanisms
The compound participates in various chemical reactions due to its functional groups:
Nucleophilic Substitution
-
Amino Group Reactivity : The 4-amino group acts as a nucleophile, engaging in substitution reactions (e.g., with alkylating agents).
-
Ester Hydrolysis : The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative.
Electrophilic Aromatic Substitution
-
Fluoro Group Influence : The electron-withdrawing fluorine at position 5 directs electrophilic substitution to specific positions (e.g., para to fluorine).
-
Methyl Group Effects : The 8-methyl group may influence steric and electronic factors during substitution .
Cyclization and Dehydration
-
Formation of Quinoline Core : During synthesis, cyclization steps involve intermediates (e.g., imine-enol adducts) that undergo dehydration to form the fused quinoline ring .
Influencing Factors on Reactivity
The compound’s reactivity is modulated by its substituents and electronic environment:
Substituent Effects
Solvent and Catalysts
-
Catalysts : Fe-based catalysts (e.g., Fe₃O₄@SiO₂-(CH₂)₃-urea-thiazole sulfonic acid chloride) may accelerate cyclization and dehydration steps .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) or solvent-free conditions are often preferred for high-yield reactions .
Medicinal Chemistry
-
Antimicrobial Activity : Analogous quinoline derivatives exhibit inhibition of bacterial enzymes (e.g., DNA gyrase) .
-
Anticancer Potential : Fluorinated quinolines are explored for antiproliferative effects against cancer cell lines .
Drug Development
-
Optimization of Pharmacokinetics : Substituent modifications (e.g., methyl vs. methoxy groups) improve bioavailability and urinary recovery .
-
Structure-Activity Relationship (SAR) Studies : Correlating substituents to biological efficacy (e.g., fluorine’s role in enhancing binding affinity) .
Biological Activity
Scientific Research Applications
Ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological roles .
Comparison with Similar Compounds
Structural Analogs and Substituent Analysis
The following table summarizes key structural analogs and their substituent patterns:
*Calculated based on molecular formula C₁₄H₁₅FN₂O₂.
Key Observations:
Position 4: The amino group in the target compound distinguishes it from hydroxy-substituted analogs (e.g., ). Amino groups typically enhance solubility in aqueous media and may facilitate hydrogen bonding in biological targets.
Position 5 : The fluorine atom in the target compound contrasts with chloro () or unsubstituted analogs. Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability.
Position 8: The methyl group in the target compound replaces halogens (fluoro, bromo) or bulkier groups (trifluoromethoxy) seen in analogs.
Physicochemical and Functional Implications
- Solubility: The amino group at position 4 likely increases aqueous solubility compared to hydroxy-substituted analogs (e.g., ), which may form intramolecular hydrogen bonds or exhibit lower polarity.
- Metabolic Stability: Fluorine at position 5 reduces susceptibility to oxidative metabolism, a common advantage over non-halogenated or chloro-substituted derivatives .
- Lipophilicity : The methyl group at position 8 contributes moderately to lipophilicity, balancing solubility and cell membrane penetration. This contrasts with trifluoromethoxy-substituted analogs (), which are highly lipophilic but may face steric challenges.
Research and Commercial Relevance
- Biological Activity: While specific data are unavailable, structurally related quinolines are explored as kinase inhibitors or antimicrobial agents. The amino group could enhance DNA intercalation or enzyme inhibition.
- Commercial Availability: The compound is marketed by AK Scientific , whereas analogs like Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate are documented in global market reports , suggesting industrial demand for tailored quinoline derivatives.
Biological Activity
Ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its unique structure that includes an amino group, a fluorine atom, and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
- Molecular Formula : C₁₄H₁₅F N₂O₂
- Molecular Weight : Approximately 262.28 g/mol
The presence of the fluorine atom at the 5-position and the methyl group at the 8-position enhances its lipophilicity and solubility, which are critical for biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves the inhibition of key enzymes involved in bacterial metabolism, leading to growth inhibition.
Table 1: Antimicrobial Efficacy Against Different Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity and Anticancer Activity
Research indicates that this compound also demonstrates cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 2: Cytotoxicity (IC50 Values) Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HepG2 | 3.2 |
| A549 (lung cancer) | 4.8 |
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Binding affinity studies using spectroscopic methods have indicated that this compound can effectively inhibit enzymes critical for bacterial survival, such as DNA gyrase.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of this compound against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent in combating resistant infections .
- Cytotoxicity Assessment : In another study focusing on cancer therapy, this compound was tested against a panel of human cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate and its intermediates?
- The synthesis typically involves multi-step pathways, including nitro group reduction, nucleophilic substitutions, and cyclocondensation reactions. For example, intermediates like ethyl 7-chloro-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylate are reduced to form 7,8-diamino derivatives, followed by reactions with α-acetyl-N-arylhydrazonoyl chlorides to construct fused heterocyclic systems . Key characterization techniques include IR, NMR, and mass spectrometry to confirm structural integrity .
Q. How is the molecular structure of this compound validated post-synthesis?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Programs like SHELXL are used for refinement, while ORTEP-III generates thermal ellipsoid diagrams. Additional validation involves cross-referencing spectroscopic data (e.g., H/C NMR, IR) with computational predictions .
Q. What experimental conditions are critical for optimizing yield in the final synthetic step?
- Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (70–80°C), and catalyst/base selection (e.g., triethylamine) significantly influence yield. For instance, aqueous ethanolic NaHCO under reflux promotes regioselective cyclization in fused quinoline systems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
- Discrepancies in thermal parameters or bond angles may arise from crystal twinning or disorder. Using SHELXL’s TWIN/BASF commands and validating against Hirshfeld surface analysis or spectroscopic data can resolve ambiguities. For example, C–H···O/Cl interactions in packing diagrams should align with hydrogen-bonding patterns observed in IR .
Q. What strategies improve regioselectivity in substitution reactions at the quinoline core?
- Regioselectivity is controlled by steric/electronic effects of substituents. For example, the 8-methyl group in this compound directs electrophilic attacks to the 4-position. Adjusting reaction conditions (e.g., microwave-assisted synthesis) or using directing groups (e.g., amino or fluoro) further enhances selectivity .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Systematic modifications at the 4-amino, 5-fluoro, and 8-methyl positions are key. For example:
- Replacing the 8-methyl group with trifluoromethyl alters lipophilicity and bioavailability.
- Introducing triazole or pyrazole moieties at the 4-position enhances antimicrobial activity .
- Biological assays (e.g., MIC testing against S. aureus or E. coli) validate SAR hypotheses .
Q. What computational tools predict intermolecular interactions in crystallographic packing?
- Mercury (CCDC) and CrystalExplorer analyze packing motifs and hydrogen-bonding networks. For example, C–H···O/Cl interactions in Ethyl 7-chloro-6-fluoro-8-nitro-quinoline-3-carboxylate stabilize parallel molecular arrangements . Pair distribution function (PDF) analysis may further clarify amorphous-phase interactions .
Data Contradiction Analysis
Q. How should conflicting spectroscopic and crystallographic data be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
